2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide
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Overview
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromo, methyl, and nitro group on the pyrazole ring, as well as a cyanophenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide typically involves a multi-step process:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of substituents: The bromo, methyl, and nitro groups are introduced onto the pyrazole ring through electrophilic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), methylation using methyl iodide or dimethyl sulfate, and nitration using a mixture of nitric acid and sulfuric acid.
Acetamide formation: The final step involves the coupling of the substituted pyrazole with 4-cyanophenylacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Substituted pyrazole: Formed by nucleophilic substitution of the bromo group.
Carboxylic acid and amine: Formed by hydrolysis of the acetamide moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its functional groups.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the acetamide moiety may facilitate binding to specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide: Similar structure with a chloro group instead of a bromo group.
2-(4-bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide: Similar structure with an ethyl group instead of a methyl group.
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide: Similar structure with a methoxyphenyl group instead of a cyanophenyl group.
Uniqueness
The uniqueness of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide lies in its specific combination of substituents on the pyrazole ring and the presence of the cyanophenyl acetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(4-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5O3/c1-8-12(14)13(19(21)22)17-18(8)7-11(20)16-10-4-2-9(6-15)3-5-10/h2-5H,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYONQMZSHFBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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